BACE1 Selectivity vs. BACE2
Bace1-IN-4 demonstrates an IC50 for BACE2 that is 550-fold higher than its BACE1 IC50 (2090 nM vs. 3.8 nM), indicating a high degree of selectivity [1]. This contrasts with LY2811376, which shows only a 10-fold selectivity for BACE1 over BACE2 [2], and LY2886721, which lacks selectivity altogether, with an IC50 for BACE2 (10.2 nM) that is actually lower than its BACE1 IC50 (20.3 nM) [3].
| Evidence Dimension | Selectivity Ratio (BACE2 IC50 / BACE1 IC50) |
|---|---|
| Target Compound Data | Bace1-IN-4: BACE1 IC50 = 3.8 nM, BACE2 IC50 = 2090 nM (Ratio = 550) |
| Comparator Or Baseline | LY2811376: Ratio ≈ 10; LY2886721: BACE1 IC50 = 20.3 nM, BACE2 IC50 = 10.2 nM (Ratio < 1) |
| Quantified Difference | Bace1-IN-4 is 55-fold more selective than LY2811376 and >500-fold more selective than LY2886721. |
| Conditions | In vitro enzymatic inhibition assays using recombinant human BACE1 and BACE2. |
Why This Matters
High BACE2 selectivity is critical for minimizing off-target effects in long-term in vivo studies, making Bace1-IN-4 a more specific tool for isolating BACE1-mediated pathways.
- [1] Fujimoto, K., et al. (2019). J Med Chem, 62(10), 5080–5095. View Source
- [2] May, P. C., et al. (2015). The potent BACE1 inhibitor LY2811376 elicits robust central Aβ pharmacodynamic responses in mice, dogs, and humans. Journal of Neuroscience, 35(4), 1199-1210. View Source
- [3] May, P. C., et al. (2015). The potent BACE1 inhibitor LY2886721 elicits robust central Aβ pharmacodynamic responses in mice, dogs, and humans. Journal of Neuroscience, 35(4), 1199-1210. View Source
